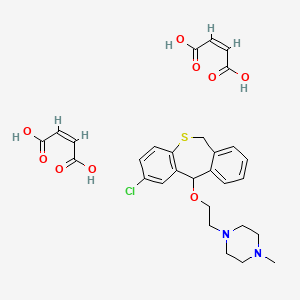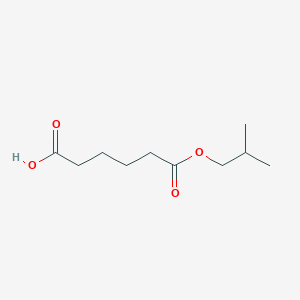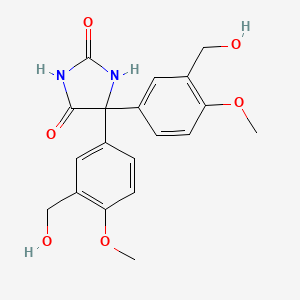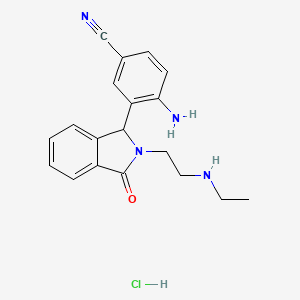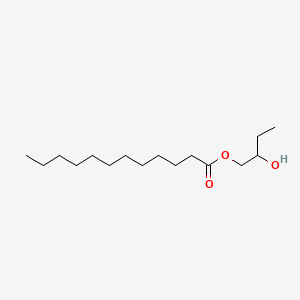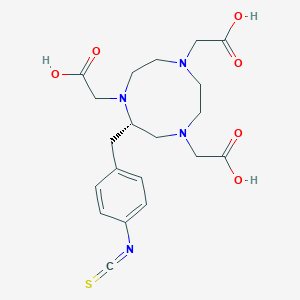
(-)-Befunolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Befunolol: is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. The compound works by reducing intraocular pressure and decreasing heart rate, making it effective in managing these conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Befunolol typically involves the reaction of 1-(2-chloroethyl)-2-methylimidazole with 2-(2-hydroxy-3-isopropylaminopropoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: (-)-Befunolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
科学研究应用
Chemistry: In chemistry, (-)-Befunolol is used as a reference compound in studies involving beta-blockers. Its interactions with various reagents and conditions are studied to understand its chemical properties better.
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps in understanding how these compounds interact with beta-adrenergic receptors at the cellular level.
Medicine: Medically, this compound is used in the treatment of glaucoma and hypertension. Research focuses on its efficacy, safety, and potential side effects in patients.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for glaucoma and hypertension. Its production and quality control are critical areas of research to ensure the availability of high-quality medications.
作用机制
Molecular Targets and Pathways: (-)-Befunolol exerts its effects by binding to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and intraocular pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, inhibiting their activity and resulting in the therapeutic effects observed in patients.
相似化合物的比较
Propranolol: Another non-selective beta-blocker used for similar indications.
Timolol: Used in the treatment of glaucoma and hypertension.
Atenolol: A selective beta-1 blocker used primarily for hypertension.
Uniqueness: (-)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating both glaucoma and hypertension. Its specific chemical structure also allows for effective penetration into ocular tissues, enhancing its efficacy in treating glaucoma.
属性
CAS 编号 |
66685-76-5 |
|---|---|
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC 名称 |
1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1 |
InChI 键 |
ZPQPDBIHYCBNIG-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



